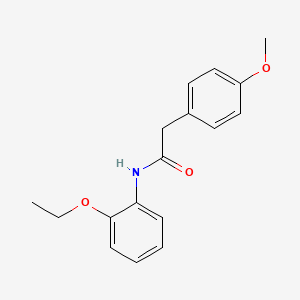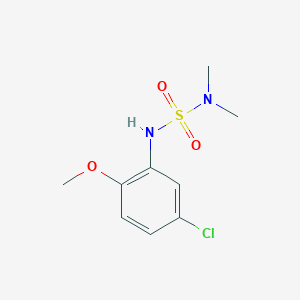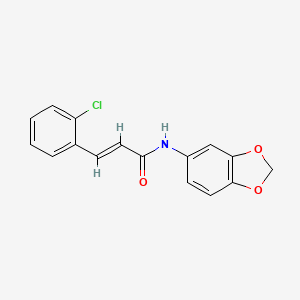![molecular formula C16H15N3O4 B5596107 2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)
2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound belonging to the oxadiazole class. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties.
Synthesis Analysis
- Kudelko et al. (2014) discuss the synthesis of similar oxadiazole derivatives, highlighting efficient cyclocondensation methods involving 3-(pyridyl)acrylohydrazides and triethyl orthoesters (Kudelko, Jasiak, & Ejsmont, 2014).
- Ge et al. (2014) describe the synthesis of novel oxadiazole derivatives, providing insights into the chemical processes and techniques used in the synthesis of complex oxadiazole structures (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Molecular Structure Analysis
- Shen et al. (2018) report on the crystal structure of a related oxadiazole compound, providing detailed structural information which can be relevant for understanding the molecular structure of our compound of interest (Shen, Wang, Sun, Wu, Tan, Weng, & Liu, 2018).
Chemical Reactions and Properties
- Kharchenko et al. (2008) explore the chemical reactions and biological activity predictions of oxadiazole derivatives, which can give insights into the reactivity and potential applications of our compound (Kharchenko, Detistov, & Orlov, 2008).
Physical Properties Analysis
- Ma et al. (2018) study a pyridine-based energetic material with an oxadiazole ring, discussing its physical properties such as density and thermal stability. This information can be applied to understand the physical properties of our compound (Ma, Pan, Jiang, Liu, & Yao, 2018).
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives have been explored for their potential in the fabrication of OLEDs. For instance, derivatives incorporating pyridine units have shown enhanced electron injection and efficiency in blended-layer OLEDs with aluminum cathodes. These materials exhibit significant improvements in external quantum efficiency and luminous efficiency, suggesting their role as promising components for OLED technology Stephen Oyston, Changsheng Wang, I. F. Perepichka, et al., 2005.
Advanced Material Synthesis
The synthesis and structural characterization of novel polymers incorporating oxadiazole and pyridine units reveal their thermal stability and organo-solubility. Such polymers exhibit promising characteristics for high-performance materials, including potential applications in electronics and material science. The study of these polymers provides insight into their behavior and properties, which could be beneficial for the development of new materials with enhanced performance Y. Mansoori, S. V. Atghia, Somyeh Shah Sanaei, et al., 2012.
Photophysical Studies
Research on ionic liquid crystals bearing oxadiazole highlights the photophysical properties of these compounds. Detailed studies reveal changes in quantum yields correlated with changes in lifetimes and theoretical calculations, providing valuable information for the development of fluorescent materials and their application in sensing and imaging technologies J. Pedro, J. Mora, Eduard Westphal, et al., 2012.
Wirkmechanismus
The TMP group has been found to effectively inhibit several biological targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Zukünftige Richtungen
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These findings suggest that “2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could have potential applications in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-10(9-13(21-2)14(12)22-3)16-18-15(19-23-16)11-6-4-5-7-17-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGORNGRHZSXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)
![methyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5596038.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)
![N-{2-[2-(3-ethyl-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5596055.png)
![3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5596063.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B5596075.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5596084.png)
![N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5596085.png)
![(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)

![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)